molecular formula C5H4N2O B3351816 1-Hydroxypyrrole-2-carbonitrile CAS No. 40090-74-2

1-Hydroxypyrrole-2-carbonitrile

Cat. No. B3351816
CAS RN: 40090-74-2
M. Wt: 108.1 g/mol
InChI Key: ZKLOEAZWAQWECG-UHFFFAOYSA-N
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Description

Synthesis Analysis

An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile was achieved. The reaction of L-proline with chloroacetyl chloride was followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 3-Aminoisoxazoles : The reaction of 1-ethylthio-3-iminopyrrolizine-2-carbonitriles with hydroxylamine, closely related to 1-hydroxypyrrole-2-carbonitrile, leads to the formation of 1hydroxylamino-3-iminopyrrolizine-2-carbonitriles, a precursor in the synthesis of 3-aminoisoxazoles (Sobenina et al., 2005).

  • Creation of Pyrano[2,3-b]pyrrole Derivatives : A synthesis method involving 2-hydroxypyrrole, similar to 1-hydroxypyrrole-2-carbonitrile, has been used to develop a new series of 2-amino-4,7-dihydro-4-arylpyrano[2,3-b]pyrrole-3-carbonitrile (Damavandi & Sandaroos, 2012).

Corrosion Inhibition

  • Quinoline Derivatives as Corrosion Inhibitors : Quinoline derivatives, including those with a carbonitrile group, have demonstrated significant corrosion inhibition efficiency on mild steel in acidic media, which is relevant to 1-hydroxypyrrole-2-carbonitrile's potential application in corrosion prevention (Singh, Srivastava, & Quraishi, 2016).

Insecticidal and Acaricidal Activities

  • Insecticidal Pyrrole Derivatives : Pyrrole derivatives, particularly those containing a carbonitrile group, have been identified as effective insect control agents. This suggests potential insecticidal applications for compounds like 1-hydroxypyrrole-2-carbonitrile (Kuhn et al., 1994).
  • Acaricidal Activities of Novel 2-Arylpyrroles : Novel 2-arylpyrrole derivatives, which can be structurally related to 1-hydroxypyrrole-2-carbonitrile, have shown significant acaricidal activities against mites, hinting at similar potential applications for 1-hydroxypyrrole-2-carbonitrile (Liu et al., 2012).

Fluorescent Probes and Monitoring Applications

  • Fluorescent Probes for Photopolymerization : Derivatives of coumarin-carbonitrile, akin to 1-hydroxypyrrole-2-carbonitrile, have been used as fluorescent probes in cationic photopolymerization processes, suggesting potential applications for 1-hydroxypyrrole-2-carbonitrile in similar monitoring roles (Ortyl & Popielarz, 2012).

Electrosynthesis and Organic Compound Modification

  • Anodic Fluorination of Pyrrole Derivatives : Studies on the anodic fluorination of 2-cyano-1-methylpyrrole, which shares structural similarities with 1-hydroxypyrrole-2-carbonitrile, have provided insights into electrosynthetic methods for modifying organic compounds, potentially applicable to 1-hydroxypyrrole-2-carbonitrile (Tajima, Ishii, & Fuchigami, 2001).

Safety and Hazards

According to the safety data sheet, 1-Hydroxypyrrole-2-carbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-hydroxypyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-4-5-2-1-3-7(5)8/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLOEAZWAQWECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309911
Record name 1-hydroxypyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxypyrrole-2-carbonitrile

CAS RN

40090-74-2
Record name NSC219504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxypyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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